molecular formula C27H24O3 B13913503 1,2,4-Tribenzyloxybenzene CAS No. 7298-33-1

1,2,4-Tribenzyloxybenzene

Cat. No.: B13913503
CAS No.: 7298-33-1
M. Wt: 396.5 g/mol
InChI Key: URHCLZLFJKTWDS-UHFFFAOYSA-N
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Description

1,2,4-Tribenzyloxybenzene is an organic compound characterized by the presence of three benzyloxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1,2,4-tribenzyloxybenzene typically involves the reaction of 1,2,4-trihydroxybenzene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,2,4-Trihydroxybenzene+3Benzyl BromideK2CO3,DMFThis compound+3HBr\text{1,2,4-Trihydroxybenzene} + 3 \text{Benzyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + 3 \text{HBr} 1,2,4-Trihydroxybenzene+3Benzyl BromideK2​CO3​,DMF​this compound+3HBr

Chemical Reactions Analysis

1,2,4-Tribenzyloxybenzene can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 1,2,4-trihydroxybenzene by catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can replace the benzyloxy groups with methoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,4-Tribenzyloxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its benzyloxy groups can be selectively removed or modified, making it a versatile building block.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving benzyloxy groups. It serves as a model substrate for investigating the mechanisms of such reactions.

    Medicine: Although not widely used in medicine, derivatives of this compound may have potential as pharmaceutical agents due to their structural similarity to biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials, particularly in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,4-tribenzyloxybenzene depends on the specific context in which it is used. In chemical reactions, the benzyloxy groups can act as leaving groups or participate in electron-donating interactions. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reactions it undergoes.

Comparison with Similar Compounds

1,2,4-Tribenzyloxybenzene can be compared to other similar compounds such as:

    1,2,4-Trihydroxybenzene: The parent compound from which this compound is derived. It has hydroxyl groups instead of benzyloxy groups.

    1,2,4-Trimethoxybenzene: Similar in structure but with methoxy groups instead of benzyloxy groups. It is less bulky and may have different reactivity.

    1,2,4-Trifluorobenzene: Contains fluorine atoms instead of benzyloxy groups. It has different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of benzyloxy groups, which confer specific steric and electronic properties that can be exploited in various chemical transformations and applications.

Properties

IUPAC Name

1,2,4-tris(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O3/c1-4-10-22(11-5-1)19-28-25-16-17-26(29-20-23-12-6-2-7-13-23)27(18-25)30-21-24-14-8-3-9-15-24/h1-18H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHCLZLFJKTWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001034438
Record name 1,2,4-Tris(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7298-33-1
Record name 1,2,4-Tris(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001034438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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